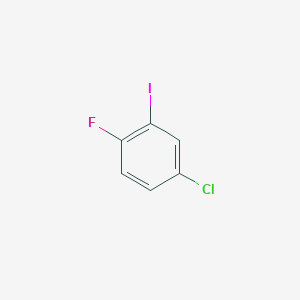

4-Cloro-1-fluoro-2-yodobenceno

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated benzene derivatives, including those similar to 4-chloro-1-fluoro-2-iodobenzene, involves strategic halogenation and nucleophilic substitution reactions. For example, a one-step preparation method for fluorine-18 labelled synthons like 4-fluorobromo- and 4-fluoroiodobenzene has been developed, showcasing the potential for creating radiolabeled compounds for medical imaging (Gail & Coenen, 1994). Moreover, automated synthesis of no-carrier-added 4-[18F]fluoroiodobenzene highlights advances in obtaining high-purity fluorine-18 labeled compounds efficiently (Way & Wuest, 2014).

Aplicaciones Científicas De Investigación

Síntesis orgánica

El 4-Cloro-1-fluoro-2-yodobenceno es un compuesto versátil que se utiliza en la síntesis orgánica . Se utiliza como bloque de construcción en diversas reacciones debido a su estructura única que contiene tanto un halógeno como un seudo-halógeno.

Intermediarios farmacéuticos

Este compuesto se emplea como intermedio para productos farmacéuticos . Su estructura única le permite utilizarse en la síntesis de una variedad de compuestos farmacéuticos.

Reacciones mediadas por metales de transición

El this compound se utiliza en diversas reacciones de acoplamiento cruzado C-C y C-N mediadas por metales de transición . Estas reacciones son fundamentales en el campo de la química orgánica y se utilizan para crear moléculas complejas a partir de otras más simples.

Radioquímica

El this compound también puede encontrar aplicaciones en la radioquímica . La presencia de yodo en su estructura lo convierte en un posible candidato para su uso en reacciones de etiquetado radioactivo.

Mecanismo De Acción

Target of Action

4-Chloro-1-fluoro-2-iodobenzene is a halogenated aromatic compound . It is primarily used as a building block in organic synthesis . Its primary targets are typically other organic molecules, where it can participate in various chemical reactions to form more complex structures .

Mode of Action

The compound’s mode of action is largely dependent on the specific reaction it is involved in. Generally, it can participate in various transition metal-mediated C-C and C-N cross-coupling reactions . The presence of halogens (chlorine and iodine) on the benzene ring makes it a good candidate for reactions such as the Suzuki-Miyaura cross-coupling, which can form new carbon-carbon bonds .

Biochemical Pathways

As an intermediate in organic synthesis, 4-Chloro-1-fluoro-2-iodobenzene can be involved in the synthesis of a wide range of organic compounds . The specific biochemical pathways affected would depend on the final product of the synthesis. For example, if it is used to synthesize a pharmaceutical drug, it could potentially affect a wide range of biochemical pathways depending on the mechanism of action of the synthesized drug .

Pharmacokinetics

The pharmacokinetics of 4-Chloro-1-fluoro-2-iodobenzene would depend on its final form after synthesis. As a raw compound, it is slightly soluble in water , which could affect its absorption, distribution, metabolism, and excretion (ADME) properties. Once it is incorporated into a larger structure, its adme properties could change significantly .

Result of Action

The result of the action of 4-Chloro-1-fluoro-2-iodobenzene is the formation of new organic compounds through chemical reactions . The specific results would depend on the reaction conditions and the other reactants involved .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-1-fluoro-2-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-4-1-2-5(8)6(9)3-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJQPBYTHITJAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378614 |

Source

|

| Record name | 4-chloro-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116272-42-5 |

Source

|

| Record name | 4-chloro-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-fluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridin-4(5H)-one, 7-methyl-](/img/structure/B39324.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde](/img/structure/B39329.png)

![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)